(2-Bromo-4-methyloxazol-5-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Bromo-4-methyloxazol-5-yl)methanol is a chemical compound with the molecular formula C5H6BrNO2 It is characterized by the presence of a bromine atom, a methyl group, and a methanol group attached to an oxazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-4-methyloxazol-5-yl)methanol typically involves the bromination of 4-methyloxazole followed by the introduction of a methanol group. One common method includes the reaction of 4-methyloxazole with bromine in the presence of a suitable solvent, such as acetic acid, to yield the brominated intermediate. This intermediate is then treated with methanol under controlled conditions to produce the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Analyse Chemischer Reaktionen
Types of Reactions
(2-Bromo-4-methyloxazol-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the removal of the bromine atom, resulting in dehalogenated products.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole carboxylic acids, while substitution reactions can produce a variety of functionalized oxazole derivatives .
Wissenschaftliche Forschungsanwendungen
(2-Bromo-4-methyloxazol-5-yl)methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Wirkmechanismus
The mechanism of action of (2-Bromo-4-methyloxazol-5-yl)methanol involves its interaction with specific molecular targets. The bromine atom and the oxazole ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2-Bromo-4-methylthiazol-5-yl)methanol: This compound has a thiazole ring instead of an oxazole ring, which can lead to different chemical and biological properties.
(2-Bromo-5-methyl-oxazol-4-yl)methanol: A structural isomer with the bromine and methyl groups positioned differently on the oxazole ring.
Uniqueness
The presence of the bromine atom enhances its utility in various substitution reactions, making it a valuable intermediate in synthetic chemistry .
Eigenschaften
Molekularformel |
C5H6BrNO2 |
---|---|
Molekulargewicht |
192.01 g/mol |
IUPAC-Name |
(2-bromo-4-methyl-1,3-oxazol-5-yl)methanol |
InChI |
InChI=1S/C5H6BrNO2/c1-3-4(2-8)9-5(6)7-3/h8H,2H2,1H3 |
InChI-Schlüssel |
ZOGMKXFSZUFEMW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(OC(=N1)Br)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.